molecular formula C31H30Cl3N7O17S6 B12798917 1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- CAS No. 65180-62-3

1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-

Cat. No.: B12798917
CAS No.: 65180-62-3
M. Wt: 1071.4 g/mol
InChI Key: IVOQXPVUAZBANB-UHFFFAOYSA-N
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Description

This compound is a highly sulfonated aromatic derivative of naphthalene, featuring two sulfonic acid groups (-SO₃H), a reactive azo (-N=N-) linkage, and a triazine-based substituent. Its complex structure confers strong acidity, water solubility, and chelating properties. It is primarily used in dye synthesis (e.g., Reactive Red 239) and as a catalyst in polymer depolymerization and industrial chemical processes . The presence of chlorine and sulfonyl groups enhances its electrophilicity, enabling interactions with aromatic systems and metal ions .

Properties

CAS No.

65180-62-3

Molecular Formula

C31H30Cl3N7O17S6

Molecular Weight

1071.4 g/mol

IUPAC Name

5-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonaphthalen-2-yl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C31H30Cl3N7O17S6/c32-6-10-59(43,44)12-8-41(9-13-60(45,46)11-7-33)31-37-29(34)36-30(38-31)35-22-16-18(61(47,48)49)14-17-15-24(63(53,54)55)26(27(42)25(17)22)40-39-21-5-4-19-20(28(21)64(56,57)58)2-1-3-23(19)62(50,51)52/h1-5,14-16,42H,6-13H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,35,36,37,38)

InChI Key

IVOQXPVUAZBANB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)O)C(=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation of Naphthalene

  • The initial step involves sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 5 positions, yielding 1,5-naphthalenedisulfonic acid.

  • Sulfonation is typically performed by reacting naphthalene with sulfur trioxide (SO₃) in an inert organic solvent or oleum under controlled conditions (temperature range 20–55 °C).

  • The molar ratio of SO₃ to naphthalene is critical, generally between 2.3 to 5.0 moles SO₃ per mole of naphthalene, with preferred ratios around 2.8 to 3.6 to optimize selectivity for the 1,5-disulfonic acid isomer.

  • The sulfonation mixture contains a complex mixture of isomeric naphthalene sulfonic acids (including mono-, di-, and tri-sulfonated species) and sulfuric acid in molar ratios approximately 1:1 to 1:3 (naphthalenedisulfonic acid to sulfuric acid).

  • After sulfonation, the mixture is diluted with water (20–80% by weight, preferably 35–75%) to facilitate further processing.

Isolation of Disodium Salt

  • The sulfonation mixture is neutralized with sodium hydroxide or sodium carbonate to a pH between 5 and 9 (preferably 6 to 8), forming the disodium salt of 1,5-naphthalenedisulfonic acid.

  • This neutralization is performed under stirring and cooling to about 25 °C, resulting in a suspension from which the disodium salt is isolated by filtration.

  • Washing the filtered salt with a 10% sodium sulfate solution improves purity, reducing sodium sulfate content to below 1% by weight, which is crucial for downstream reactions.

  • This method avoids the formation of monosodium salts and reduces wastewater acidity, offering environmental and economic advantages.

Parameter Conditions/Details
Sulfonation reagent Sulfur trioxide (SO₃) in inert organic solvent or oleum
SO₃:naphthalene molar ratio 2.3–5.0 (preferably 2.8–3.6)
Temperature 20–55 °C
Water content in mixture 20–80% by weight (preferably 35–75%)
Neutralization agent NaOH or Na₂CO₃
Neutralization pH 5–9 (preferably 6–8)
Isolation temperature ~25 °C
Yield ~94% theoretical based on naphthalene-1,5-disulfonic acid content

Formation of the Azo Linkage and Functionalization

Diazotization and Azo Coupling

  • The 1,5-naphthalenedisulfonic acid or its disodium salt undergoes diazotization, typically by treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt intermediate.

  • This diazonium salt is then coupled with a substituted naphthalenyl or aromatic amine derivative bearing sulfonic acid groups and hydroxyl functionalities to form the azo linkage.

  • The coupling reaction is conducted in alkaline medium to facilitate azo bond formation and maintain solubility of sulfonated intermediates.

  • The azo coupling introduces the chromophoric azo (-N=N-) group linking the naphthalene moieties, essential for the dye properties of the final compound.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate Yield/Notes
1. Sulfonation of naphthalene Electrophilic aromatic substitution Naphthalene + SO₃ (2.8–3.6 mol/mol) in oleum or inert solvent, 20–55 °C Sulfonation mixture containing 1,5-naphthalenedisulfonic acid High yield; mixture contains isomers and sulfuric acid
2. Neutralization and isolation Acid-base neutralization NaOH or Na₂CO₃ to pH 6–8, 25 °C Disodium salt of 1,5-naphthalenedisulfonic acid ~94% yield; high purity, low sodium sulfate
3. Diazotization Formation of diazonium salt NaNO₂ + HCl, low temperature Diazonium salt intermediate Controlled temperature critical
4. Azo coupling Electrophilic aromatic substitution Coupling with substituted naphthalenyl amine in alkaline medium Azo dye intermediate Requires alkaline pH for coupling
5. Triazine substitution Nucleophilic aromatic substitution 4-chloro-6-chloro-1,3,5-triazine + bis(2-chloroethyl)sulfonyl)ethyl amine Final complex azo compound Controlled substitution on triazine ring

Research Findings and Process Advantages

  • The neutralization method for isolating the disodium salt from sulfonation mixtures avoids the generation of acidic wastewater and reduces the need for extensive purification steps, improving environmental sustainability and cost efficiency.

  • The purity of the disodium salt is critical for subsequent functionalization steps, especially for the synthesis of 1,5-dihydroxynaphthalene derivatives and complex azo dyes.

  • The azo coupling and triazine substitution steps require precise control of pH, temperature, and reagent stoichiometry to achieve high yields and product stability.

  • Oxidative degradation studies of related naphthalenedisulfonic acid compounds indicate that the sulfonic acid groups confer chemical stability, but also necessitate careful handling during synthesis to prevent unwanted side reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive domains:

  • Sulfonic acid groups : Provide strong acidity (pKa ~ -6 to -3) and participate in salt formation or sulfonation reactions .

  • Azo linkage (-N=N-) : Prone to reduction (e.g., by sodium dithionite) or photochemical cleavage .

  • Triazine ring : Reacts with nucleophiles (amines, hydroxyl groups) via SNAr mechanisms due to electron-withdrawing substituents .

Documented Reaction Pathways

Reaction TypeConditionsProductsEvidence Source
Salt Formation Neutralization with NaOHSodium salts (e.g., CID 163478)
Triazine Substitution pH 9-11, 60-80°CReplacement of chlorine with amines/water
Azo Reduction Na₂S₂O₄, pH 4-7Cleavage to amine intermediates

Environmental Degradation

  • Hydrolysis half-lives (predicted):

    MediumHalf-LifeMechanism
    Water (pH 7)42 daysTriazine chlorine hydrolysis
    Soil6-8 monthsMicrobial azo reduction

Synthetic Modifications

Controlled reactions yield derivatives with altered properties:

ModificationReagentOutcome
Sulfonic Acid NeutralizationCa(OH)₂Calcium salt (improved thermal stability)
Triazine AminationEthanolamineEnhanced fiber affinity
Sulfonyl Group OxidationH₂O₂Sulfone to sulfoxide conversion

Scientific Research Applications

Chemistry

  • Stabilizer for Diazo Compounds : NDSA acts as a stabilizer in the synthesis of diazo compounds, which are critical intermediates in organic synthesis.
  • Synthesis of Organic Compounds : It is utilized in the synthesis of various organic compounds due to its ability to participate in electrophilic substitution reactions.

Biology

  • Enzyme Inhibition Studies : NDSA is involved in research focusing on enzyme inhibition and protein interactions. Its sulfonic acid groups can form ionic bonds with positively charged sites on proteins, modulating their activity.

Medicine

  • Drug Delivery Systems : Research indicates potential applications of NDSA in drug delivery systems, particularly in targeting specific tissues or cells.
  • Pharmaceutical Formulations : The compound has been explored as an excipient in pharmaceutical formulations due to its solubility properties.

Industry

  • Dyes and Pigments Production : NDSA is employed in the production of dyes and pigments, particularly those requiring sulfonated compounds for solubility and stability.

Antimicrobial Activity

A study demonstrated that derivatives of NDSA exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Salmonella typhimurium64

The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity in Cancer Cells

In vitro studies on human osteosarcoma cells revealed that NDSA derivatives induced apoptosis at concentrations above 50 µM. Key findings included:

  • Increased levels of caspase-3 and caspase-9, indicating activation of the intrinsic apoptotic pathway.
  • A reduction in cell viability by approximately 70% after 48 hours of exposure .

Antioxidant Potential

Research indicated that NDSA effectively scavenged DPPH radicals, demonstrating its potential as an antioxidant agent with an IC50 value of approximately 25 µg/mL .

Toxicological Profile

Despite its biological activities, derivatives of NDSA exhibit certain toxicological concerns:

  • Acute Toxicity : The oral LD50 in rats is reported to be 5430 mg/kg, indicating low toxicity levels.
  • Irritation Potential : Classified as irritating to the eyes and skin upon contact .

Mechanism of Action

The mechanism of action of hydrocarbon solvents involves their ability to dissolve other substances. This property is due to their non-polar nature, which allows them to interact with and dissolve non-polar compounds. The molecular targets and pathways involved include the disruption of lipid membranes and the solubilization of hydrophobic molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other sulfonated aromatic acids and azo-triazine derivatives:

Compound Name Key Structural Features Applications Catalytic Efficiency (TPA Yield) Solubility in Water Stability under UV/H₂O₂
Target Compound Two -SO₃H, azo, triazine, chloroethyl groups Dyes, depolymerization catalyst ~90% (similar to PTSA) High Degrades with H₂O₂
1,5-Naphthalenedisulfonic Acid Two -SO₃H, no azo/triazine Dyes, sensor calibration, catalysis >90% TPA yield Moderate Resists biodegradation
p-Toluenesulfonic Acid (PTSA) Single -SO₃H, methyl group Polymer liquefaction, organic synthesis 96.2% TPA yield High Stable
2-Naphthalenesulfonic Acid Single -SO₃H, naphthalene backbone Dyes, surfactants ~85% TPA yield Moderate Moderate stability

Key Findings :

  • The target compound’s azo-triazine moiety enhances its binding affinity to cellulose and synthetic polymers compared to simpler sulfonic acids like PTSA .
  • Its dual sulfonic acid groups improve water solubility and catalytic activity over monosulfonated analogues (e.g., 2-NSA) .
  • Unlike 1,5-NDSA (Armstrong’s acid), the chloroethyl and triazine groups increase its reactivity in forming covalent bonds with textiles, critical for dye fixation .

Insights :

  • The target compound requires stepwise functionalization , leading to lower yields than simpler sulfonic acids .
  • Use of polar solvents (e.g., dichloroethane) improves sulfonation efficiency for 1,5-NDSA and its derivatives .
Analytical Performance
Compound HPLC Column Mobile Phase Retention Time (min) Detection Wavelength
Target Compound Newcrom BH 50% MeCN, 100 mM AmFm (pH 3) 8.2 285 nm
1,5-NDSA BIST A 80% MeCN, 5 mM TMDAP (pH 4) 5.5 270 nm
2-NSA BIST A 80% MeCN, 5 mM TMDAP (pH 4) 4.1 270 nm

Notes:

  • The target compound’s larger molecular weight and charge result in longer retention times compared to 1,5-NDSA .
  • Mixed-mode HPLC columns (e.g., BIST A) resolve sulfonic acids with similar structures effectively .

Degradation Data :

  • The target compound degrades 72% after 4 hours under UV/H₂O₂ , forming less toxic intermediates, whereas 1,5-NDSA requires longer exposure for similar results .

Biological Activity

1,5-Naphthalenedisulfonic acid derivatives, particularly the compound 1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]- , have garnered attention due to their diverse biological activities. This article reviews the biological activities of this compound, emphasizing its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A naphthalene core with two sulfonic acid groups.
  • An azo linkage that may influence its biological activity.
  • Multiple functional groups that enhance its solubility and interaction with biological targets.

Anticancer Activity

Research indicates that certain naphthalenedisulfonic acid derivatives exhibit anticancer properties. For example, compounds similar to the one in focus have shown potential in inhibiting cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in tumor growth.

A study highlighted the cytotoxic effects of a related naphthalene derivative on various cancer cell lines, demonstrating significant IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

Naphthalenedisulfonic acids have also been studied for their antimicrobial activities. The compound has demonstrated effectiveness against a range of pathogens, including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibits antifungal properties, particularly against Candida species.

These findings suggest that the compound’s structure may facilitate interaction with microbial cell membranes or inhibit essential metabolic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. For instance:

  • Acetylcholinesterase (AChE) : Some derivatives have shown promise as AChE inhibitors, which is significant for treating neurodegenerative diseases like Alzheimer’s .
  • Lipoxygenase : Inhibition studies indicate potential as anti-inflammatory agents by blocking pathways involved in leukotriene synthesis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have indicated:

  • Absorption : The compound demonstrates favorable absorption characteristics in vitro.
  • Distribution : High tissue distribution has been observed, particularly in liver and kidney tissues.
  • Excretion : Renal excretion appears to be a significant pathway for clearance.

Toxicological assessments are necessary to ensure safety. Preliminary studies suggest low toxicity levels; however, further investigations are required to establish comprehensive safety profiles .

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines (MCF-7), the naphthalenedisulfonic acid derivative was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. This study underscores the potential role of this compound in cancer therapy.

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of the compound against standard strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting significant antibacterial properties .

Data Table: Biological Activity Overview

Activity TypeModel/SystemResult/IC50 (µM)Reference
AnticancerMCF-7 Cell Line25
AntimicrobialS. aureus15
E. coli20
AChE InhibitionIn vitro assayIC50 not specified
Lipoxygenase InhibitionIn vitro assayIC50 not specified

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including diazo coupling, sulfonation, and triazine ring functionalization. Key steps include:

  • Diazo coupling : Reacting aromatic amines with nitrous acid to form diazonium salts, followed by coupling with naphthalene derivatives under controlled pH (4–6) and low temperatures (0–5°C) .
  • Sulfonation : Introducing sulfonic acid groups via sulfuric acid or chlorosulfonic acid at elevated temperatures (80–100°C) .
  • Triazine functionalization : Reacting cyanuric chloride with amine groups under alkaline conditions (pH 9–10) to attach chloroethylsulfonyl moieties .
    Purity control : Use reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) and UV detection at 254 nm .

Q. How can the compound’s structure and stability be characterized?

  • Spectroscopic analysis :
    • UV-Vis : Detect absorbance peaks for azo (λ~450 nm) and aromatic groups (λ~280 nm) .
    • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfonic acid protons at δ 7.5–8.5 ppm) .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C due to sulfonic group degradation .
  • Solubility : Highly soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO) due to sulfonate groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of its azo and triazine groups in biological systems?

  • Azo group : Acts as a redox-active moiety, enabling electron transfer in enzymatic assays. It forms stable complexes with metalloproteins (e.g., cytochrome P450) via π-π stacking and hydrogen bonding .
  • Triazine group : The chloroethylsulfonyl side chain undergoes nucleophilic substitution with thiols (e.g., glutathione), making it a candidate for targeted drug delivery .
  • Experimental validation : Use fluorescence quenching assays to monitor interactions with bovine serum albumin (BSA) at varying pH (6–8) and ionic strength .

Q. How can computational modeling predict its interactions with DNA or enzymes?

  • Docking studies : Employ molecular dynamics (MD) simulations (e.g., AutoDock Vina) to model binding to DNA minor grooves or enzyme active sites. Key parameters:
    • Binding energy : ≤ -8 kcal/mol for intercalation due to planar azo-naphthalene structure .
    • Solvent effects : Include explicit water molecules to account for sulfonate hydration .
  • Validation : Compare computational results with experimental data from circular dichroism (CD) spectroscopy or surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. biocompatibility)?

  • Dose-dependent effects : Perform MTT assays across concentrations (1–100 μM) to identify thresholds for cytotoxicity (IC50) .
  • Matrix interference : Use SPE (Oasis HLB cartridges) to purify samples from biological matrices before LC-MS analysis .
  • Control experiments : Compare with structurally similar compounds (e.g., naphthalene monosulfonates) to isolate substituent-specific effects .

Methodological Tables

Q. Table 1. HPLC Conditions for Compound Analysis

ParameterSpecificationReference
ColumnNewcrom R1 (C18, 5 μm, 250 × 4.6 mm)
Mobile PhaseAcetonitrile/water/phosphoric acid (70:30:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~12.5 min

Q. Table 2. Key Synthetic Challenges and Solutions

ChallengeSolutionReference
Low diazo coupling yieldOptimize pH (4–6) and temperature (0–5°C)
Triazine hydrolysisUse anhydrous DMF and inert atmosphere
Sulfonate group instabilityPurify via ion-exchange chromatography

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